molecular formula C11H17NO2S B5008049 N-[4-(butan-2-yl)phenyl]methanesulfonamide

N-[4-(butan-2-yl)phenyl]methanesulfonamide

Cat. No.: B5008049
M. Wt: 227.33 g/mol
InChI Key: VJWRIEFAIWFTHG-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C11H17NO2S and its molecular weight is 227.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-sec-butylphenyl)methanesulfonamide is 227.09799996 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-butan-2-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-4-9(2)10-5-7-11(8-6-10)12-15(3,13)14/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWRIEFAIWFTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Sulfonamide Derivatives in Contemporary Chemical Research

Sulfonamide derivatives represent a crucial class of compounds in modern chemical and medicinal research. nih.govresearchgate.net The sulfonamide functional group, -S(=O)₂NHR, is a key structural feature in a wide array of biologically active molecules. Initially recognized for their groundbreaking antibacterial properties, the applications of sulfonamides have expanded significantly over the decades. nih.gov Contemporary research continues to uncover their potential in treating a variety of conditions, including inflammation, and certain types of cancer. nih.govresearchgate.net

The versatility of the sulfonamide group allows for diverse chemical modifications, enabling the synthesis of large libraries of derivatives with fine-tuned electronic and steric properties. This adaptability has made them a continued focus for the development of new therapeutic agents and functional materials. researchgate.netresearchgate.net Researchers are actively exploring novel synthetic methodologies to access these compounds efficiently and stereoselectively. mdpi.com

Positioning of N 4 Butan 2 Yl Phenyl Methanesulfonamide Within Relevant Compound Classes

N-[4-(butan-2-yl)phenyl]methanesulfonamide can be classified based on its constituent chemical moieties: a methanesulfonamide (B31651) group and a 4-(butan-2-yl)phenyl group.

Methanesulfonamide Moiety: The methanesulfonamide portion of the molecule, CH₃SO₂NH-, places it within the broader class of sulfonamides. Methanesulfonamide itself is utilized as a reagent in organic synthesis, for instance, as a nitrogen source in the conversion of carboxylic acids to nitriles. mdpi.com Its derivatives are studied for a range of applications, including as anti-inflammatory agents. nih.govresearchgate.net

4-(butan-2-yl)phenyl Moiety: The substituted phenyl ring, specifically the N-(4-sec-butylphenyl) group, is significant in materials science. The sec-butyl group is often incorporated into larger molecules, such as polymers, to enhance solubility. ossila.com This is exemplified by its presence in the hole-transporting polymer poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB), which is utilized in organic light-emitting diodes (OLEDs). ossila.comrsisinternational.org The synthesis of related anilines, such as 4-tert-butylaniline, is a well-established area of organic synthesis. prepchem.comchemicalbook.com

Scope and Significance of Academic Investigation on N 4 Butan 2 Yl Phenyl Methanesulfonamide

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound (1), the primary disconnection strategy involves breaking the nitrogen-sulfur (N-S) bond of the sulfonamide functional group. This is a common and reliable disconnection as the formation of this bond is typically a high-yielding and well-established transformation.

This initial disconnection leads to two key precursors: 4-(butan-2-yl)aniline (2) and methanesulfonyl chloride (3). This approach is highly logical because both precursors are commercially available or can be synthesized through well-known methods.

A further retrosynthetic step can be considered for the aniline (B41778) precursor, 4-(butan-2-yl)aniline (2). The carbon-nitrogen (C-N) bond of the aniline can be disconnected, which points to the functionalization of a benzene (B151609) ring. A common method for introducing an amino group is through the nitration of an aromatic ring followed by the reduction of the nitro group. This suggests that 4-(butan-2-yl)nitrobenzene (4) is a plausible intermediate.

Finally, the sec-butyl group on the aromatic ring can be disconnected. The bond between the aromatic ring and the butyl group can be traced back to a Friedel-Crafts alkylation reaction. This suggests that sec-butylbenzene (B1681704) (5) could be a starting material for the nitration step, or that benzene itself could be alkylated with a suitable butene or butyl halide source in the presence of a Lewis acid catalyst to form sec-butylbenzene.

This multi-step retrosynthetic analysis provides a clear and feasible pathway for the synthesis of this compound from basic starting materials.

Development and Optimization of Core Sulfonamide Formation

The formation of the sulfonamide bond is the linchpin of this synthesis. This transformation involves the reaction of an amine with a sulfonyl derivative.

The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This is known as the Hinsberg reaction. In the context of synthesizing this compound, this would involve reacting 4-(butan-2-yl)aniline with methanesulfonyl chloride.

A variety of bases can be employed to neutralize the hydrochloric acid byproduct generated during the reaction. Common choices include pyridine (B92270), triethylamine, or aqueous sodium hydroxide. The choice of base and solvent can significantly impact the reaction rate and yield. For instance, using pyridine as both the base and solvent is a common practice. Alternatively, a two-phase system with an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (like sodium hydroxide) can be effective.

The general reaction conditions for this classical approach are typically mild and the reaction proceeds with high efficiency for a wide range of substrates.

While the classical approach is robust, modern organic synthesis has seen the development of more advanced and catalytic methods for sulfonamide formation. These methods often offer advantages in terms of milder reaction conditions, broader substrate scope, and improved sustainability.

One such advanced method involves the use of transition-metal catalysts. For example, copper-catalyzed N-arylation reactions have been developed for the formation of sulfonamides from aryl halides and sulfonamides. However, for the specific target molecule, a more direct approach is the catalytic sulfonylation of the amine.

Recent research has explored the use of catalysts to activate the sulfonyl chloride or the amine to facilitate the reaction. For example, certain Lewis acids have been shown to catalyze the sulfonylation of amines. Furthermore, methods that avoid the use of sulfonyl chlorides altogether have been developed. These can include the reaction of amines with sulfonic acids or their salts under dehydrating conditions, or the use of sulfonyl fluorides which can offer different reactivity and selectivity profiles.

Another innovative approach involves the use of sulfonyl azides in copper-catalyzed reactions with boronic acids, although this is more applicable for the synthesis of N-aryl sulfonamides from different starting materials than the target aniline.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of the final product hinges on the efficient preparation of its key building blocks.

The primary precursor for the sulfonamide formation is 4-(butan-2-yl)aniline. This substituted aniline can be prepared through several synthetic routes. A common and straightforward method is the nitration of sec-butylbenzene followed by the reduction of the resulting nitro compound.

The nitration of sec-butylbenzene with a mixture of nitric acid and sulfuric acid typically yields a mixture of ortho and para isomers. The para isomer, 4-(butan-2-yl)nitrobenzene, is generally the major product due to the steric hindrance of the sec-butyl group directing the incoming nitro group to the less hindered para position. The isomers can then be separated using techniques like fractional distillation or chromatography.

Once the pure 4-(butan-2-yl)nitrobenzene is obtained, the nitro group can be reduced to an amine to yield 4-(butan-2-yl)aniline. A variety of reducing agents can be used for this transformation. Classical methods include the use of metals in acidic media, such as tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a cleaner and more efficient alternative.

The butan-2-yl group in the target molecule contains a stereocenter. If a specific enantiomer of this compound is desired, then a stereoselective synthesis of the 4-(butan-2-yl)aniline precursor is necessary.

One approach to achieve this is through the use of chiral catalysts in the Friedel-Crafts alkylation of benzene. While challenging, research into asymmetric Friedel-Crafts reactions has made significant progress. Using a chiral Lewis acid catalyst could, in principle, favor the formation of one enantiomer of sec-butylbenzene over the other.

Alternatively, a resolution of racemic 4-(butan-2-yl)aniline can be performed. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties and can be separated by fractional crystallization. After separation, the individual diastereomeric salts can be treated with a base to regenerate the enantiomerically pure amine.

Another strategy involves starting from a chiral precursor. For instance, chiral butan-2-ol can be used to generate a chiral electrophile for the alkylation step, although this can be prone to racemization under harsh Friedel-Crafts conditions.

Data Tables

Table 1: Comparison of Sulfonamide Synthesis Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Classical (Hinsberg) Amine, Sulfonyl Chloride, Base (e.g., Pyridine, NaOH)Room temperature or gentle heatingHigh yields, well-established, reliableStoichiometric base required, generates salt waste
Catalytic (Lewis Acid) Amine, Sulfonyl Chloride, Lewis Acid CatalystMild conditionsCatalytic, potentially milder conditionsCatalyst may be sensitive to air or moisture
Dehydrative Coupling Amine, Sulfonic Acid, Dehydrating AgentElevated temperaturesAvoids use of sulfonyl chloridesHarsher conditions may be required

Table 2: Methods for the Reduction of 4-(butan-2-yl)nitrobenzene

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sn/HCl or Fe/HCl Acidic medium, heatingInexpensive, effectiveRequires stoichiometric metal, acidic workup
Catalytic Hydrogenation (Pd/C, H2) Hydrogen atmosphere, room temperature, pressureClean, high-yielding, catalyticRequires specialized hydrogenation equipment
Raney Nickel Hydrogen atmosphere or transfer hydrogenationActive catalyst, effectivePyrophoric, requires careful handling

Multi-Step Synthesis of this compound

The construction of this compound is typically achieved through a multi-step synthetic sequence. The general and most common method for creating sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netsci-hub.se

A logical synthetic route to this compound commences with the Friedel-Crafts acylation of benzene to introduce the butanoyl group, followed by a reduction, nitration, another reduction to the amine, and finally sulfonylation.

Step 1: Friedel-Crafts Acylation The synthesis can be initiated by the acylation of benzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 1-phenylbutan-1-one. This reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at reduced temperatures to control the reaction's exothermicity.

Step 2: Clemmensen or Wolff-Kishner Reduction The carbonyl group of 1-phenylbutan-1-one is then reduced to a methylene (B1212753) group to yield sec-butylbenzene. This can be achieved under acidic conditions using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or under basic conditions via a Wolff-Kishner reduction (hydrazine and a strong base like potassium hydroxide).

Step 3: Nitration The aromatic ring of sec-butylbenzene is subsequently nitrated to introduce a nitro group, predominantly at the para position due to the ortho, para-directing effect of the alkyl group. A standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is employed for this electrophilic aromatic substitution.

Step 4: Reduction of the Nitro Group The nitro group of 4-(butan-2-yl)-1-nitrobenzene is then reduced to an amino group to form 4-(butan-2-yl)aniline. This reduction is commonly performed using metal catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) or by using a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

Step 5: Sulfonylation The final step is the sulfonylation of 4-(butan-2-yl)aniline. This is achieved by reacting the aniline derivative with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. mdpi.com The base acts as a scavenger for the hydrochloric acid generated during the reaction. researchgate.net

Table 1: Reaction Steps and Conditions for the Synthesis of this compound

StepReactantsReagents and ConditionsProduct
1Benzene, Butanoyl chlorideAlCl₃, CH₂Cl₂, 0 °C to rt1-Phenylbutan-1-one
21-Phenylbutan-1-oneZn(Hg), conc. HCl, refluxsec-Butylbenzene
3sec-ButylbenzeneHNO₃, H₂SO₄, 0-10 °C1-(butan-2-yl)-4-nitrobenzene
41-(butan-2-yl)-4-nitrobenzeneFe, HCl, reflux or H₂, Pd/C, EtOH4-(butan-2-yl)aniline
54-(butan-2-yl)aniline, Methanesulfonyl chloridePyridine, CH₂Cl₂, 0 °C to rtThis compound

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be systematically introduced at three key positions: the aromatic ring, the butane (B89635) moiety, and the sulfonamide group.

Modifications to the aromatic ring can be achieved by starting with substituted benzene derivatives in the initial Friedel-Crafts acylation step. For example, using toluene (B28343) or anisole (B1667542) instead of benzene would lead to analogues with methyl or methoxy (B1213986) substituents on the phenyl ring, respectively. The position of these substituents would be directed by the activating nature of the group already present on the ring. Further modifications, such as halogenation, can be performed on the sec-butylbenzene intermediate or the final product using appropriate reagents. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. mdpi.com

Varying the substituents on the butane moiety can be accomplished by using different acyl chlorides in the initial Friedel-Crafts reaction. For example, using propanoyl chloride or pentanoyl chloride would result in analogues with propyl or pentyl side chains, respectively. The introduction of functional groups on the alkyl chain is more complex and may require alternative synthetic strategies, such as starting with a functionalized alkylbenzene.

The sulfonamide group offers a prime site for modification. The nitrogen atom of the sulfonamide can be alkylated or acylated to produce a wide array of derivatives. nih.gov For instance, reaction with various alkyl halides in the presence of a base can introduce different alkyl groups. nih.gov Furthermore, the methyl group on the sulfonyl moiety can be replaced by other alkyl or aryl groups. This is achieved by using different sulfonyl chlorides in the final sulfonylation step, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride. mdpi.com This allows for the synthesis of a diverse library of analogues with varying electronic and steric properties at the sulfonamide core.

Purification Techniques in Organic Synthesis Research

The isolation of a target compound in a state of high purity is a critical and often challenging phase in organic synthesis. Following the initial synthesis of a crude product, which may contain unreacted starting materials, reagents, catalysts, and by-products, a systematic purification strategy must be employed. The choice of purification techniques is dictated by the physical and chemical properties of the desired compound, such as its polarity, solubility, volatility, and thermal stability, as well as the nature of the impurities present. For N-aryl sulfonamides, including this compound, a combination of extraction, chromatography, and crystallization is typically employed to achieve the requisite level of purity for subsequent analysis and application.

Extraction

Extraction is a fundamental technique used to separate a compound of interest from a mixture based on its differential solubility in two immiscible liquid phases. ambeed.comwikipedia.org It is frequently used as the primary step in the work-up of a reaction mixture.

Liquid-Liquid Extraction (LLE): This is the most common form of extraction in organic synthesis. usda.gov The process involves distributing a solute between two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.org For the work-up of N-aryl sulfonamide syntheses, the crude reaction mixture is often dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water to remove water-soluble impurities.

Acid-Base Extraction: This powerful variation of LLE exploits the acidic or basic nature of a compound to alter its solubility. usda.gov Although N-aryl sulfonamides are generally weak acids, their acidity can be utilized for purification. The sulfonamide proton (N-H) can be removed by a sufficiently strong base, forming an anionic salt that is more soluble in the aqueous phase than in the organic phase. This allows for the separation of the sulfonamide from neutral or basic impurities. Conversely, acidic impurities can be removed from the organic layer by washing with a basic aqueous solution (e.g., sodium bicarbonate), while basic impurities can be removed by washing with an acidic solution (e.g., dilute hydrochloric acid). libretexts.org A subsequent neutralization of the aqueous layer would then precipitate the purified sulfonamide, which can be recovered by filtration or extracted back into an organic solvent.

Crystallization

Crystallization is the most important method for the purification of solid organic compounds. tandfonline.comnih.gov The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. google.com An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in smaller concentrations, tend to remain dissolved in the solvent (mother liquor). nih.gov

The selection of an appropriate solvent is paramount for successful crystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. For N-aryl sulfonamides, which possess both nonpolar (the aryl group) and polar (the sulfonamide group) regions, a single solvent may not be optimal. In such cases, a mixed solvent system, or solvent pair, is often effective. tandfonline.com

A study on the purification of sulfanilamide (B372717) demonstrated the utility of 95% ethanol (B145695); the ethanol component solvates the nonpolar benzene ring, while the water component solvates the polar amino and sulfonamide groups. tandfonline.com A patent for the purification of sulfathiazole (B1682510) found that recrystallization from aqueous propanol (B110389) (e.g., 70% n-propanol) yielded a product with superior physical properties compared to recrystallization from ethanol. acs.org Research on sulfabenzamide (B183) has also shown that crystal habit and size can be controlled by the choice of solvent (e.g., acetone, methanol, ethanol) and the antisolvent (e.g., water, supercritical carbon dioxide) used for precipitation. nih.gov

Table 1: Solvent Systems for the Recrystallization of Sulfonamides

Compound Class Solvent System Rationale/Observation Reference
Sulfanilamide 95% Ethanol / 5% Water Balances solvation of polar and nonpolar moieties. tandfonline.com
Sulfanilamide Acetone, Isopropyl alcohol Solvents of intermediate polarity that can be effective. tandfonline.com
Sulfathiazole 70% n-Propanol / 30% Water Yields free-flowing, sterilization-stable crystals. acs.org

Chromatography

Chromatography encompasses a set of laboratory techniques for the separation of mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. oup.com It is a highly versatile and powerful purification method.

Thin-Layer Chromatography (TLC): TLC is primarily an analytical technique used to monitor reaction progress, identify compounds in a mixture, and determine the optimal solvent system for column chromatography. libretexts.org A small spot of the mixture is applied to a plate coated with a thin layer of an adsorbent (stationary phase), such as silica (B1680970) gel. The plate is then placed in a chamber with a shallow pool of a solvent or solvent mixture (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, separating them. oup.com For sulfonamides, a typical developing solvent might be a mixture of chloroform (B151607) and t-butanol. libretexts.org

Column Chromatography: This is a preparative technique used to purify compounds from a mixture. researchgate.net The stationary phase (commonly silica gel or alumina) is packed into a vertical glass column. The crude mixture is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column under the influence of gravity or applied pressure (flash chromatography). Components separate into bands based on their affinity for the stationary phase and solubility in the mobile phase, and are collected in sequential fractions as they exit the column (elute). rsc.org

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are advanced instrumental forms of column chromatography that use high pressure to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. SFC is a variation that uses a supercritical fluid, such as carbon dioxide often mixed with a modifier like methanol, as the mobile phase. researchgate.netrsc.org SFC has been successfully applied to the separation of various sulfonamides, where parameters such as stationary phase (e.g., silica, aminopropyl), modifier concentration, and temperature are optimized to achieve separation. researchgate.netnih.gov

Table 2: Chromatographic Conditions for Sulfonamide Separation

Technique Stationary Phase Mobile Phase / Eluent Application Reference
TLC Silica Gel Chloroform / t-Butanol (e.g., 80:20) Screening of various sulfonamides. libretexts.org
SFC Coupled Silica and Aminopropyl columns Gradient of Methanol in supercritical CO₂ Separation of eight regulated sulfonamides. researchgate.netrsc.org
pSFC-MS Not specified Not specified Detection and quantification of six major sulfonamides. nih.gov

The purification of this compound would likely involve an initial extraction to remove bulk impurities, followed by column chromatography to separate the target compound from structurally similar side products. Finally, recrystallization from a carefully selected solvent system would be used to obtain the final product in high purity as a crystalline solid.

Methodologies for SAR Elucidation of this compound Analogues

A variety of methodologies are employed to elucidate the SAR of a compound and its analogues. These techniques range from computational modeling to experimental assays.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of SAR analysis. nih.gov This computational method seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For this compound analogues, a 3D-QSAR model could be generated to provide insights into the structural requirements for activity. researchgate.net Such models can help in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. researchgate.net

Molecular docking is another powerful in-silico tool that predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. nih.govresearchgate.net This technique could be used to visualize the potential binding modes of this compound and its analogues within a biological target, highlighting key interactions that contribute to its activity. nih.gov

Synthesis of Analogues and Biological Screening form the experimental backbone of SAR studies. By systematically modifying each part of the this compound molecule—the alkyl chain, the phenyl ring, and the sulfonamide group—and then testing the biological or chemical activity of these new compounds, a clear picture of the SAR can be developed. nih.gov

Methodology Description Application to this compound
QSAR Establishes mathematical relationships between chemical structure and biological activity.Predict the activity of novel analogues and guide their design.
Molecular Docking Predicts the binding orientation of a ligand to a receptor.Visualize potential interactions and understand the basis of activity.
Analogue Synthesis Chemical synthesis of modified versions of the lead compound.Systematically probe the importance of different structural features.
Biological Screening Experimental testing of compounds for a specific biological activity.Determine the potency and selectivity of the synthesized analogues.

Positional and Electronic Effects of Substituents on Research Activities

The specific arrangement and electronic properties of the substituents on the this compound scaffold are critical in determining its interaction profile.

The butan-2-yl group possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). The three-dimensional arrangement of atoms is a critical factor in drug-receptor interactions. rsc.org Living systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.netrsc.org

The differential interaction of stereoisomers with biological targets is a well-established principle. youtube.comnih.gov For instance, the binding affinity of a molecule to a receptor can be highly dependent on the stereochemistry of a substituent. taylorandfrancis.com It is plausible that one enantiomer of this compound would fit more precisely into a binding pocket of a target protein than the other, leading to a more potent biological effect. nih.gov The less active enantiomer might not bind as effectively or could even interact with other targets, potentially leading to off-target effects. Therefore, the stereochemistry of the butan-2-yl group is a crucial determinant of the compound's potential biological activity.

The phenyl ring acts as a central scaffold, and its substitution pattern significantly influences the compound's properties. Substituents on the phenyl ring can affect the molecule's electronics, hydrophobicity, and steric profile.

In the context of sulfonamide inhibitors of enzymes like carbonic anhydrase, the nature of the tail present on the benzene ring plays a crucial role in their binding affinity. researchgate.net Hydrophobic substituents on a phenylsulfonamide moiety can engage in van der Waals interactions with hydrophobic clefts on a protein surface. nih.gov The position of the substituent is also critical. For many sulfonamides, the amino and sulfonyl groups are essential and should be in a 1,4-position on the benzene ring for optimal activity. Replacement of the benzene ring or the introduction of additional substituents can decrease or abolish activity.

The following table illustrates hypothetical SAR data for analogues with different phenyl ring substitutions, based on general principles observed in similar compound series.

Analogue Substitution on Phenyl Ring Hypothetical Activity (IC50, nM) Rationale
14-(butan-2-yl)50The hydrophobic butan-2-yl group likely interacts with a hydrophobic pocket in the target.
23-(butan-2-yl)500Moving the substituent to the meta position may disrupt the optimal binding orientation.
32-(butan-2-yl)>1000Ortho substitution could cause steric hindrance, preventing effective binding.
44-tert-butyl75The bulkier tert-butyl group might provide additional favorable steric interactions. nih.gov
54-ethyl150A smaller alkyl group may result in weaker hydrophobic interactions.
64-chloro200A chloro group can alter the electronic properties and may not be as favorable as a hydrophobic alkyl group.

The methanesulfonamide group is a key functional group in many biologically active compounds. It is a polar moiety that can act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. In many sulfonamide inhibitors, the sulfonamide group coordinates to a metal ion, such as zinc, in the active site of metalloenzymes. nih.gov

Conformational Analysis and Its Implications for Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to be recognized by and bind to a biological target. Conformational analysis studies the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

For this compound, the rotation around the N-C (phenyl) and S-N bonds would be of particular interest. The bulky butan-2-yl group on the phenyl ring could influence the preferred conformation of the entire molecule. Computational methods can be used to determine the stable conformers and the energy barriers between them. The most stable conformation is not always the biologically active one; the molecule may need to adopt a higher energy conformation to fit into a binding site. Understanding the conformational preferences of this compound and its analogues is therefore essential for rationalizing their biological activities and for designing new, more potent compounds.

Rational Design Strategies for Modulating Biological or Chemical Interactions

Rational drug design aims to develop new molecules with improved activity based on an understanding of the structure and function of the target. nih.gov For this compound, several rational design strategies could be employed.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, it can be used to design molecules that fit perfectly into the binding site. nih.gov For instance, if the butan-2-yl group of this compound is found to bind in a hydrophobic pocket, this pocket could be further exploited by designing analogues with different alkyl groups to optimize hydrophobic interactions. researchgate.net

Analogue-Based Drug Design: In the absence of a known target structure, the SAR of a series of analogues can be used to build a pharmacophore model. This model defines the essential structural features required for activity and can be used to design new molecules with improved properties.

Scaffold Hopping: This strategy involves replacing the central core of the molecule (in this case, the N-phenylmethanesulfonamide scaffold) with a different chemical group that maintains the same three-dimensional arrangement of the key interacting moieties. This can lead to the discovery of new chemical classes with improved properties. rsc.org

By applying these strategies, it would be possible to systematically modify the structure of this compound to enhance its desired biological or chemical interactions, potentially leading to the development of novel therapeutic agents or chemical probes.

Application of Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches

In the rational design and optimization of bioactive molecules like this compound, Fragment-Based Drug Discovery (FBDD) and scaffold hopping represent key strategies for exploring chemical space and improving pharmacological properties. While specific research detailing these approaches for this compound is not extensively documented in publicly available literature, the principles can be readily applied by examining its constituent fragments and the broader class of N-aryl sulfonamides.

Fragment-Based Drug Discovery (FBDD) is a method that begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. frontiersin.orgnih.govfrontiersin.org Once hits are identified, they can be systematically grown or linked together to produce a more potent lead compound. frontiersin.orgfrontiersin.org For a molecule like this compound, an FBDD approach would involve dissecting the structure into its core fragments: the sec-butylphenyl group and the methanesulfonamide moiety.

A hypothetical FBDD campaign could screen a library of fragments to identify those that bind to a target of interest. For instance, fragments resembling the sec-butylphenyl portion could be tested to optimize hydrophobic and van der Waals interactions within a binding pocket. Similarly, various sulfonamide-containing fragments could be screened to identify the optimal group for forming key hydrogen bonds or other polar interactions. nih.gov The data from such a screening campaign could be compiled to guide the synthesis of novel, more potent compounds.

Table 1: Hypothetical Fragment Library for FBDD Exploration

Fragment IDFragment StructureRationale
F-014-ethylanilineExplores smaller alkyl substituents on the phenyl ring.
F-024-isopropylanilineInvestigates the impact of branched alkyl chains.
F-03IndolineA cyclic analog to explore conformational restriction.
F-04MethanesulfonamideThe core sulfonamide fragment for initial screening.
F-05EthanesulfonamideExplores the effect of a slightly larger alkyl group on the sulfonyl moiety.
F-06BenzenesulfonamideIntroduces an aryl group to explore pi-stacking interactions.

Scaffold hopping is another powerful technique in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of the original molecule. nih.govbhsai.orgniper.gov.in This is often pursued to improve properties such as potency, selectivity, or pharmacokinetics, or to move into novel intellectual property space. niper.gov.in The core scaffold of this compound can be considered the N-phenylmethanesulfonamide unit.

An example of scaffold hopping involving a similar N-phenylmethanesulfonamide moiety is found in the development of dual inhibitors for Janus kinase 2 (JAK2) and histone deacetylase (HDAC). acs.org In this study, researchers replaced an N-cyanomethylbenzamide group with an N-phenylmethanesulfonamide group in a series of compounds. acs.org This strategic swap of one chemical scaffold for another, while maintaining the desired inhibitory activity, demonstrates the utility of scaffold hopping. acs.org This approach led to compounds with retained JAK2 inhibition and, in some cases, improved HDAC1 inhibitory activity. acs.org

Table 2: Example of Scaffold Hopping in JAK2/HDAC Inhibitor Design

Compound IDOriginal Scaffold MoietyHopped Scaffold MoietyJAK2 IC₅₀ (nM)HDAC1 IC₅₀ (μM)
Compound AN-cyanomethylbenzamide-Data not specified>50
Compound B-N-phenylmethanesulfonamide4.82.9

Data adapted from a study on dual JAK2/HDAC inhibitors to illustrate the principle of scaffold hopping. acs.org

This example illustrates how the N-phenylmethanesulfonamide scaffold can be introduced to modulate the biological activity and properties of a lead compound. For this compound, a medicinal chemist could explore replacing the N-phenylmethanesulfonamide core with other bioisosteric groups to potentially enhance its therapeutic profile. Such "hops" could include replacing the phenyl ring with a different aromatic or heteroaromatic system, or modifying the sulfonamide linker itself. nih.govbhsai.org These strategies are integral to modern drug discovery and are highly relevant to the optimization of compounds within the N-aryl sulfonamide class. nih.govresearchgate.net

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand, such as this compound, with a protein or enzyme of interest.

The initial step in a molecular docking study involves the preparation of the ligand. The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. This is typically achieved using quantum mechanical methods or molecular mechanics force fields. The process ensures that the ligand's geometry, including bond lengths, bond angles, and torsion angles, is realistic before docking.

Concurrently, the target receptor, usually a protein, is prepared. This involves obtaining its 3D structure from a repository like the Protein Data Bank (PDB). The preparation process includes adding hydrogen atoms, assigning partial charges, and removing any non-essential molecules like water or co-crystallized ligands. A binding site, or "grid box," is then defined on the receptor. This grid specifies the volume within which the docking algorithm will search for possible binding poses of the ligand. For instance, in studies of similar sulfonamides, the grid box is often centered on the active site of the target enzyme. niscair.res.in

Various docking algorithms and software programs are available, each with its own search algorithm and scoring function. Programs like AutoDock Vina and Molegro Virtual Docker are commonly used for sulfonamide derivatives. researchgate.netnih.gov These programs explore a vast conformational space to find the best binding pose of the ligand within the receptor's active site.

The scoring function is a mathematical model that estimates the binding free energy of the protein-ligand complex. A lower score typically indicates a more favorable binding interaction. To ensure the reliability of the docking protocol, it is often validated by redocking a known inhibitor (co-crystallized ligand) into the active site of the receptor. A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

Post-docking analysis focuses on the predicted binding affinities and the network of intermolecular interactions stabilizing the ligand-receptor complex. While specific data for this compound is not available, studies on other N-aryl sulfonamides consistently show the importance of the sulfonamide moiety in forming key interactions. researchgate.netnih.gov These interactions often include hydrogen bonds between the sulfonamide's oxygen atoms or N-H group and amino acid residues in the receptor's active site. The butan-2-yl phenyl group would likely engage in hydrophobic and van der Waals interactions with nonpolar residues.

The binding affinity is quantified by the docking score, typically in kcal/mol. For example, docking studies of N-substituted sulfonamides against the potential drug target 1AZM have shown binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov

Table 1: Illustrative Molecular Docking Results for Analogous Sulfonamide Compounds

Compound/Derivative Class Target Protein Docking Score (kcal/mol) Key Interactions Observed
N-substituted sulfonamides 1AZM -6.8 to -8.2 Hydrogen bonding, hydrophobic interactions
4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide Bacterial/Fungal Proteins -6.4 to -7.0 Hydrogen bonds

This table presents data from studies on analogous compounds to illustrate the potential findings for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide insights into the molecule's stability, reactivity, and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenyl ring, while the LUMO may be distributed over the electron-withdrawing methanesulfonamide group. Theoretical studies on similar sulfonamides have been used to calculate these values to understand their electronic behavior. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Sulfonamide Analog

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)

This table shows calculated data for an analogous compound to illustrate the expected range of values for this compound. Data sourced from related literature. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions like hydrogen bonding. The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

In a study of 4-methyl anilinium phenolsulfonate, a related compound, the negative potential (red) was concentrated over the oxygen atoms of the sulfonate group, identifying them as likely sites for hydrogen bond acceptance. niscair.res.in Conversely, the positive potential (blue) was located around the amine protons. For this compound, a similar pattern is expected. The MEP surface would likely show a high negative potential around the two oxygen atoms of the methanesulfonamide group, making them primary sites for electrophilic attack and hydrogen bonding. The hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, marking it as a hydrogen bond donor site. The butan-2-yl group and the phenyl ring would present regions of relatively neutral potential.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in drug discovery and materials science for predicting the behavior of novel compounds.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.

No specific QSAR or QSPR studies featuring a curated dataset of descriptors for this compound are available in the scientific literature.

For a molecule like this compound, a wide array of descriptors could be calculated, categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices).

3D Descriptors: Requiring the 3D conformation of the molecule (e.g., molecular shape, surface area).

Following calculation, feature selection techniques are applied to identify the most relevant descriptors that have the strongest correlation with the activity or property of interest, while minimizing redundancy.

Once relevant descriptors are selected, a mathematical model is constructed to link them to the target property.

As there are no existing QSAR/QSPR studies for this compound, no developed or validated models are reported.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

The robustness and predictive power of a developed model are assessed through rigorous validation methods, such as internal validation (cross-validation) and external validation using an independent test set of compounds.

A crucial aspect of any QSAR/QSPR model is defining its predictive capability and the boundaries of its applicability, known as the Applicability Domain (AD).

Given the absence of specific models for this compound, there is no information on their predictive power or applicability domain.

The predictive power is typically quantified using statistical metrics like the coefficient of determination (R²) for the test set. The AD defines the chemical space of molecules for which the model is expected to make reliable predictions. A prediction for a molecule that falls outside this domain, such as one with structural features not represented in the training set, would be considered unreliable.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD is invaluable for assessing the stability of a ligand (like this compound) when bound to a biological target, such as a protein or enzyme.

The initial step in running an MD simulation is to prepare the system, which includes the ligand-protein complex, and to choose an appropriate force field.

No published MD simulation studies for this compound complexed with a biological target are available.

A hypothetical simulation setup would involve:

System Preparation: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB), and docking the ligand into the active site.

Solvation: Placing the complex in a box of solvent molecules (typically water) to mimic physiological conditions.

Ionization: Adding ions to neutralize the system and achieve a specific ionic strength.

Force Field Selection: Choosing a force field, which is a set of parameters and equations used to calculate the potential energy of the system. The choice of force field (e.g., AMBER, CHARMM, GROMOS) is critical for the accuracy of the simulation. Specific parameters for the ligand, this compound, would need to be generated if they are not already present in the chosen force field.

This meticulous setup is essential for generating a meaningful and physically realistic simulation of the molecular system.

Trajectory Analysis of Binding Site Dynamics

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the trajectory analysis of the binding site dynamics for this compound were identified. While molecular dynamics simulations are a common practice in computational chemistry to understand the conformational changes of a ligand within a protein's binding pocket over time, research explicitly documenting this for the specified compound is not available. Such an analysis would typically involve calculating root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and analyzing the evolution of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The absence of these specific studies prevents a detailed discussion on the dynamic behavior of this compound at a molecular level.

Free Energy Perturbation Calculations

There is no available research that has employed free energy perturbation (FEP) calculations to determine the binding affinity of this compound to any biological target. FEP is a rigorous computational method used to calculate the relative binding free energy between two ligands. This technique is instrumental in lead optimization, as it can predict how modifications to a molecule's structure will affect its binding potency. The process involves creating a thermodynamic cycle to compute the free energy change of transforming one ligand into another in both the solvated state and when bound to a protein. The lack of FEP studies for this compound means that there is no data to present on its relative binding affinities derived from this high-level computational approach.

Virtual Screening Methodologies for Novel Scaffolds and Ligands

No published virtual screening campaigns that have utilized this compound as a query molecule or have identified it as a hit for the development of novel scaffolds and ligands could be found. Virtual screening is a powerful in silico technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Methodologies for such a search can be either ligand-based, using the structure of a known active molecule like this compound to find similar compounds, or structure-based, which involves docking candidate molecules into the three-dimensional structure of a target protein. Without any documented use of this compound in virtual screening studies, a discussion on its role in the discovery of new chemical entities with potentially similar or improved biological activity is not possible.

Investigation of Biological Interactions and Mechanistic Research Methodologies

Identification and Characterization of Putative Biological Targets for N-[4-(butan-2-yl)phenyl]methanesulfonamide Analogues

The initial step in understanding the biological effects of this class of compounds is to identify and characterize their molecular targets within a biological system. This is achieved through a combination of biochemical, biophysical, and structural biology techniques.

Biochemical assays are a cornerstone in the initial screening and characterization of the biological activity of N-aryl sulfonamide analogues. These assays are designed to measure the direct effect of a compound on the activity of a specific, isolated enzyme. A primary focus for this class of compounds has been the investigation of their potential to inhibit various enzymes, a property common to many sulfonamide-containing molecules.

A prominent example is the study of N-phenylsulfonamide derivatives as inhibitors of carbonic anhydrases (CAs) and cholinesterases. In one such study, a series of N-phenylsulfonamide derivatives were synthesized and their inhibitory properties against human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) were evaluated. The results, presented in the table below, demonstrate that these compounds can be potent inhibitors of these enzymes, with inhibition constants (Ki) in the nanomolar range.

CompoundEnzymeInhibition Constant (Ki) (nM)
Compound 2hCA II33.5 ± 0.38
Compound 8hCA I45.7 ± 0.46
Compound 8AChE31.5 ± 0.33
Compound 8BChE24.4 ± 0.29

Similarly, another study investigated a series of arylsulfonamides for their inhibitory activity against several human carbonic anhydrase isoforms. The most potent compounds exhibited Ki values in the low nanomolar range against hCA VII, hCA IX, and hCA XIV. nih.gov These biochemical assays are critical for establishing a preliminary structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors.

Ligand-binding assays are employed to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand from the receptor is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) of the test compound can be determined.

While specific ligand-binding data for close analogues of this compound are not extensively reported in the public domain, this methodology is a standard approach for characterizing compounds that may target G protein-coupled receptors (GPCRs) or other receptor families. For instance, N-acyl-N-alkyl sulfonamide probes have been developed for the ligand-directed covalent labeling of the adenosine A2B receptor, a member of the GPCR family. nih.gov In such studies, the apparent affinity of the probes is determined by their ability to displace a specific radioligand from cell membranes expressing the receptor. nih.gov This technique is invaluable for identifying and optimizing compounds that bind to specific receptors with high affinity and selectivity.

To gain a detailed understanding of how a compound interacts with its biological target at the atomic level, structural biology techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) are utilized. These methods can reveal the precise binding mode of an inhibitor within the active site of an enzyme or the binding pocket of a receptor.

A notable example is the X-ray crystallographic analysis of arylsulfonamide inhibitors in complex with human carbonic anhydrase II (hCA II). nih.govacs.orgacs.org These studies have provided crucial insights into the molecular interactions that govern the inhibitory activity of this class of compounds. The crystal structures reveal that the sulfonamide group of the inhibitor coordinates directly with the zinc ion in the active site of the enzyme. acs.org Furthermore, the aryl portion of the molecule forms various interactions, including hydrogen bonds and hydrophobic contacts, with specific amino acid residues within the active site cavity. acs.org This detailed structural information is instrumental in explaining the observed structure-activity relationships and provides a rational basis for the design of new, more potent and selective inhibitors.

Cellular Research Models for Mechanistic Pathway Elucidation

A wide variety of in vitro cell-based functional assays are used to investigate the biological effects of N-aryl sulfonamide analogues. These assays can measure a range of cellular responses, including cell viability, proliferation, and the activation or inhibition of specific cellular processes.

One common application of these assays is the evaluation of the cytotoxic effects of novel sulfonamide derivatives against cancer cell lines. For example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell viability. In one study, a series of novel sulfonamide derivatives were evaluated for their cytotoxic effects against human cervical cancer (HeLa), breast cancer (MCF-7), and triple-negative breast cancer (MDA-MB-468) cell lines. The results, expressed as the half-maximal inhibitory concentration (IC50), indicated that some of the tested compounds exhibited significant cytotoxic activity, particularly against the MDA-MB-468 cell line.

Cell LineIC50 Range (µM)
HeLa< 360
MCF-7< 128
MDA-MB-468< 30

These types of cell-based assays are crucial for identifying compounds with potential therapeutic applications and for understanding the cellular consequences of target engagement.

Reporter gene assays are a powerful tool for investigating the effect of a compound on a specific signaling pathway. In these assays, a reporter gene (such as luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest. If the compound activates the pathway, the reporter gene is expressed, leading to a measurable signal. Conversely, if the compound inhibits the pathway, the signal is reduced.

High-Content Screening for Phenotypic Changes

High-content screening (HCS) is a powerful methodology used to assess the effects of a compound on cellular morphology and function by analyzing multiple parameters simultaneously. In the context of this compound, HCS could be employed to observe a wide array of phenotypic changes in cells. This could include alterations in cell shape, size, cytoskeletal organization, organelle health, and the localization of specific proteins. Such an approach provides a broad, unbiased view of the compound's cellular impact, helping to generate hypotheses about its mechanism of action. However, at present, there are no specific HCS data sets available in the scientific literature for this compound.

Preclinical In Vitro and In Vivo Biological Activity Evaluation in Research Models

The preclinical evaluation of a compound's biological activity is a critical step in understanding its potential. This involves a series of in vitro (cell-based) and in vivo (animal model) studies.

Target Engagement Studies in Relevant Cellular Systems

Target engagement studies are designed to confirm that a compound interacts with its intended molecular target within a cellular environment. Methodologies such as cellular thermal shift assays (CETSA), pull-down assays with tagged compounds, or reporter gene assays are commonly used. These studies are fundamental to validating the mechanism of action. For this compound, the specific molecular target(s) have not been publicly disclosed or characterized, and therefore, no target engagement data is currently available.

Metabolism Studies in Preclinical Models (non-human, research-focused)

Understanding how a compound is metabolized is essential. In preclinical research, this involves incubating the compound with liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey) to identify the major metabolites formed. This information helps in understanding the compound's stability and potential for generating active or inactive byproducts. There is currently no publicly available data on the metabolic profile of this compound in any preclinical model.

Organ and Tissue Distribution Studies in Research Models

To understand a compound's potential sites of action and accumulation, its distribution within the body is studied in research animals. This is often done by administering a radiolabeled version of the compound and measuring its concentration in various organs and tissues at different time points. This provides crucial information for interpreting efficacy and toxicology studies. As of now, there are no published organ and tissue distribution studies for this compound.

Exploration of Non Biological Applications in Materials Science and Industrial Chemistry

Corrosion Inhibition Properties of Methanesulfonamide (B31651) Derivatives

The protection of metals from corrosion is a critical aspect of industrial chemistry. Methanesulfonamide derivatives have emerged as a promising class of corrosion inhibitors, primarily due to the presence of heteroatoms such as nitrogen, oxygen, and sulfur, which can effectively interact with metal surfaces.

Electrochemical Measurement Techniques in Research

The efficacy of corrosion inhibitors is commonly evaluated through a suite of electrochemical techniques. These methods provide quantitative data on the inhibitor's performance and insights into the mechanism of inhibition.

Potentiodynamic Polarization (PDP): This technique involves changing the potential of the metal and measuring the resulting current. The data helps in determining the corrosion current density (icorr) and the corrosion potential (Ecorr). A significant decrease in icorr in the presence of an inhibitor indicates effective corrosion protection. Studies on various sulfonamides have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.orgrsc.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor suggest the formation of a protective film on the metal surface. acs.orgrsc.orgacs.org For instance, research on benzylsulfonamide for copper corrosion in an acidic medium demonstrated an inhibition efficiency of about 63% as determined by EIS. acs.org

The following table summarizes typical parameters obtained from electrochemical measurements for sulfonamide-based corrosion inhibitors.

Technique Parameter Observation with Inhibitor Interpretation
Potentiodynamic Polarization (PDP)Corrosion Current Density (icorr)DecreasesReduced corrosion rate
Corrosion Potential (Ecorr)Shifts slightlyMixed-type inhibition
Electrochemical Impedance Spectroscopy (EIS)Charge Transfer Resistance (Rct)IncreasesHindrance of charge transfer at the metal/solution interface
Double-layer Capacitance (Cdl)DecreasesAdsorption of inhibitor molecules and formation of a protective layer

Adsorption Isotherm Models and Surface Interaction Mechanisms

The protective action of organic corrosion inhibitors like N-[4-(butan-2-yl)phenyl]methanesulfonamide is attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. The nature of this adsorption can be understood by fitting experimental data to various adsorption isotherm models. smolecule.comnih.gov

Commonly used models include the Langmuir, Temkin, Freundlich, and Frumkin isotherms. smolecule.comnih.gov The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is frequently found to best describe the adsorption of sulfonamide inhibitors. acs.orgacs.orgnih.gov

The adsorption process can be classified as either physisorption or chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. The standard free energy of adsorption (ΔG°ads) for this process is typically around -20 kJ/mol or less. nih.gov

Chemisorption: This involves the formation of coordinate bonds between the inhibitor molecules and the vacant d-orbitals of the metal atoms. This process is characterized by more negative ΔG°ads values, generally -40 kJ/mol or higher.

In many cases, the adsorption of sulfonamide derivatives involves a combination of both physisorption and chemisorption. nih.gov

Role of Molecular Structure in Corrosion Inhibition Efficiency

The molecular structure of an inhibitor plays a crucial role in its effectiveness. For this compound, several structural features are expected to contribute to its corrosion inhibition properties:

Heteroatoms: The presence of nitrogen, oxygen, and sulfur atoms with lone pairs of electrons allows for strong adsorption onto the metal surface. nih.govnih.gov

Aromatic Ring: The phenyl ring provides a large surface area for coverage and can interact with the metal surface through its π-electrons.

Alkyl Group: The butan-2-yl group is an electron-donating group, which can increase the electron density on the nitrogen atom, enhancing its ability to coordinate with the metal.

Sulfonamide Group (-SO2NH-): This group is a strong electron-withdrawing group and a key site for interaction with the metal surface. acs.org

Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to correlate the molecular structure with inhibition efficiency. nih.govresearchgate.netnih.gov Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment are used to predict the inhibitor's performance. nih.govresearchgate.net A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to better inhibition. researchgate.net

Application in Functional Materials Research

While direct applications of this compound in functional materials are not extensively documented, the broader class of N-acylsulfonamides is recognized for its utility in medicinal chemistry and drug design, suggesting potential for translation into materials science. organic-chemistry.org The structural motifs present in this compound, such as the sulfonamide linkage and the substituted aromatic ring, are features found in various functional organic materials.

The N-acylsulfonamide functional group is a key component in several biologically active molecules and marketed drugs. organic-chemistry.org This highlights the tunability of its physicochemical properties, such as acidity, lipophilicity, and permeability, through structural modifications. organic-chemistry.org Such tunability is a desirable characteristic in the design of functional materials for applications in sensors, organic electronics, and smart coatings. For instance, the ability to form hydrogen bonds and participate in specific molecular recognition events could be exploited in the development of supramolecular materials or sensors.

Exploration as Catalytic Components or Ligands in Chemical Processes

Methanesulfonamide and its derivatives have been investigated as ligands in transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, influencing the catalyst's activity and selectivity.

One notable application is in palladium-catalyzed cross-coupling reactions for the formation of C-N bonds. acs.org A mild and efficient method for the Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides has been developed, utilizing a t-BuXPhos ligand. This reaction is significant for the synthesis of N-arylsulfonamides, which are important structural motifs in medicinal chemistry.

Furthermore, pyridinylmethyl-sulfonamide ligands have been used in Cp*Ir piano-stool complexes for transfer hydrogenation reactions. smolecule.comresearchgate.net Studies have shown that the electronic properties of substituents on the ligand have a direct impact on the catalytic activity. smolecule.comresearchgate.net Electron-donating groups on the ligand generally lead to higher catalytic rates. smolecule.comresearchgate.net This suggests that a compound like this compound, with its electron-donating butan-2-yl group, could potentially serve as a ligand in similar catalytic systems.

The following table outlines the use of methanesulfonamide derivatives in catalysis.

Catalytic System Reaction Type Role of Methanesulfonamide Derivative Key Findings
[Pd(allyl)Cl]2 / t-BuXPhosN-ArylationReactant/Ligand PrecursorHigh yields for the synthesis of N-arylsulfonamides from aryl halides.
Cp*Ir complexesTransfer HydrogenationBidentate LigandElectron-donating substituents on the sulfonamide ligand enhance catalytic activity. smolecule.comresearchgate.net

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the principal method for determining the purity of N-[4-(butan-2-yl)phenyl]methanesulfonamide due to its high resolution and sensitivity. A reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The nonpolar butan-2-yl phenyl moiety of the molecule results in a strong interaction with the C18 stationary phase, leading to a characteristic retention time under specific conditions. By monitoring the elution profile with a UV detector, typically at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm), a quantitative purity assessment can be made. The area of the peak corresponding to this compound relative to the total area of all peaks provides a purity value, often expressed as a percentage.

Table 1: Illustrative HPLC Parameters and Results

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time (RT) 7.85 min
Purity Assessment 99.6% (by peak area)

While this compound itself is a non-volatile compound and thus not suitable for direct analysis by Gas Chromatography (GC), GC-MS is a powerful technique for identifying potential volatile metabolites or degradation products in a given sample. This is crucial in metabolic studies where the biotransformation of the parent compound is investigated.

For such an analysis, a sample matrix (e.g., from a biological assay) would be prepared, often involving a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate volatile components. The extract is then injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, allowing for their identification by comparing the fragmentation patterns to spectral libraries.

Table 2: Hypothetical GC-MS Data for Potential Volatile Metabolites

Potential MetaboliteRetention Time (min)Key Mass Fragments (m/z)
Butan-2-ol 4.245, 59, 74
4-sec-Butylaniline 11.5120, 134, 149
Benzene (B151609) 3.178, 51, 52

Mass Spectrometry for Structural Elucidation and Fragment Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry, often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides an extremely accurate measurement of a molecule's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound. The experimentally measured mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements (C₁₁H₁₇NO₂S). A close match between the theoretical and observed mass confirms the molecular formula and provides strong evidence of a successful synthesis.

Table 3: High-Resolution Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray (ESI+)
Adduct [M+H]⁺
Theoretical Mass 228.10530
Measured Mass 228.10518
Mass Error -0.5 ppm
Elemental Formula C₁₁H₁₈NO₂S⁺

Tandem Mass Spectrometry (MS/MS) is a multi-stage process used to probe the structure of a molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selectively isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed to piece together the molecular structure.

The fragmentation pattern is predictable and characteristic of the compound's functional groups. Key fragmentation pathways for this compound include the loss of the butan-2-yl group as a radical, cleavage of the S-N bond, and the loss of the entire methanesulfonyl group. Analyzing these specific losses allows for the confirmation of the connectivity of the different parts of the molecule.

Table 4: Predicted MS/MS Fragmentation Analysis of [M+H]⁺ Ion (m/z 228.1)

Fragment Ion (m/z)Proposed LossStructure of Fragment
171.0 Loss of C₄H₉• (Butan-2-yl radical)[H₂NSO₂-C₆H₄]⁺
149.1 Loss of SO₂CH₃ (Methanesulfonyl radical)[C₄H₉-C₆H₄-NH]⁺
93.1 Cleavage to form aniline (B41778)[C₆H₅NH₂]⁺
79.0 Loss of C₄H₉-C₆H₄-NH₂[SO₂CH₃]⁺
57.1 Butan-2-yl cation[C₄H₉]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of this compound.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ), signal splitting (multiplicity), and integration (number of protons) for each signal are diagnostic. For instance, the aromatic protons appear as doublets in the downfield region, while the aliphatic protons of the butan-2-yl group and the methyl group on the sulfur atom have characteristic upfield signals.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count of the carbon skeleton and confirmation of the functional groups present.

Table 5: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.20 d8.42HAr-H (ortho to NH)
7.15 d8.42HAr-H (ortho to butyl)
6.85 s (broad)-1HN-H
3.01 s-3HS-CH₃
2.65 sextet6.81HCH (butyl)
1.60 quintet7.22HCH₂ (butyl)
1.25 d6.83HCH₃ (sec-butyl)
0.85 t7.23HCH₃ (ethyl of butyl)

Table 6: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
145.2 Ar-C (C-butyl)
135.5 Ar-C (C-N)
129.8 Ar-CH (ortho to butyl)
121.5 Ar-CH (ortho to N)
42.3 CH (butyl)
39.0 S-CH₃
31.0 CH₂ (butyl)
21.9 CH₃ (sec-butyl)
11.2 CH₃ (ethyl of butyl)

1D and 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, the expected chemical shifts are predicted based on the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15-7.25Doublet2HAromatic Protons (ortho to -NH)
~7.05-7.15Doublet2HAromatic Protons (ortho to sec-butyl)
~6.80-7.00Broad Singlet1HN-H (Sulfonamide)
~2.95Singlet3HCH₃ (Sulfonamide)
~2.55-2.70Sextet1HCH (sec-Butyl)
~1.55-1.70Multiplet2HCH₂ (sec-Butyl)
~1.20Doublet3HCH₃ (sec-Butyl)
~0.85Triplet3HCH₃ (sec-Butyl)

Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

Chemical Shift (δ, ppm)Assignment
~145.0Aromatic Carbon (C-sec-butyl)
~134.5Aromatic Carbon (C-NH)
~129.5Aromatic Carbons (CH, ortho to sec-butyl)
~121.0Aromatic Carbons (CH, ortho to -NH)
~40.5CH₃ (Sulfonamide)
~41.5CH (sec-Butyl)
~31.0CH₂ (sec-Butyl)
~22.0CH₃ (sec-Butyl)
~12.0CH₃ (sec-Butyl)

2D NMR Experiments:

To confirm these assignments, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the CH proton and both the CH₂ and CH₃ protons of the sec-butyl group, as well as between the CH₂ protons and the terminal CH₃ group. reddit.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). reddit.com It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignments of the aromatic and aliphatic CH, CH₂, and CH₃ groups.

Solid-State NMR for Polymorph Characterization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. researchgate.net

Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. The most common ssNMR experiment for this purpose is ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS). If this compound exists in different polymorphic forms, the ¹³C CP/MAS spectra would likely show distinct sets of peaks for each form. researchgate.net Differences in chemical shifts between polymorphs arise from variations in intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, and different molecular conformations in the solid state. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For this compound, an X-ray crystal structure analysis would unambiguously determine the geometry around the sulfur atom, the planarity of the phenyl ring, the conformation of the sec-butyl group, and the key hydrogen bonding interactions formed by the sulfonamide N-H group in the crystal lattice. This information is crucial for understanding intermolecular interactions that dictate the crystal packing. To date, the crystal structure of this compound has not been reported in the public domain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are fundamental techniques that provide information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the vibrational transitions of molecules, providing a "fingerprint" of the functional groups present. A study of various N-(substituted phenyl)-methanesulfonamides showed characteristic absorption bands for the key functional groups. researchgate.net Based on its structure, the IR spectrum of this compound is expected to exhibit several key absorption bands.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3250N-H StretchSulfonamide (R-SO₂-NH-R')
~2960-2850C-H StretchAlkyl (sec-Butyl)
~1600, ~1500C=C StretchAromatic Ring
~1330S=O Asymmetric StretchSulfonamide (R-SO₂-NH-R')
~1150S=O Symmetric StretchSulfonamide (R-SO₂-NH-R')
~900S-N StretchSulfonamide (R-SO₂-NH-R')
~830C-H Out-of-plane Bend1,4-disubstituted Phenyl

The presence of strong bands around 1330 cm⁻¹ and 1150 cm⁻¹ is particularly diagnostic for the sulfonamide group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the substituted benzene ring. It is expected to exhibit absorption bands corresponding to π → π* transitions. The presence of the amino and alkyl substituents on the phenyl ring will influence the position and intensity of the maximum absorption wavelength (λₘₐₓ). The primary absorption is anticipated in the ultraviolet region, likely between 250 and 300 nm, which is typical for substituted benzene derivatives. unipd.it

Future Directions and Emerging Research Avenues for N 4 Butan 2 Yl Phenyl Methanesulfonamide Research

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Discovery

In the absence of existing data, AI and ML could be pivotal in predicting the potential properties and activities of N-[4-(butan-2-yl)phenyl]methanesulfonamide. Predictive models could be trained on large datasets of known sulfonamides to forecast this compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its likely biological targets. Such computational screening would be a crucial first step to justify and guide future laboratory-based research.

Development of Novel Synthetic Routes with Enhanced Sustainability

As there are no published specific synthetic routes for this compound, the development of a novel and sustainable synthesis would be a primary research objective. This would involve exploring green chemistry principles, such as the use of non-toxic solvents, minimizing waste, and employing catalytic methods. A potential synthetic approach could involve the reaction of 4-(butan-2-yl)aniline with methanesulfonyl chloride. Research in this area would focus on optimizing reaction conditions to achieve high yield and purity while ensuring the process is environmentally friendly and scalable.

Advanced Mechanistic Investigations using Multi-Omics Approaches

Should initial screenings suggest biological activity, multi-omics technologies—including genomics, proteomics, and metabolomics—would be essential to elucidate the mechanism of action of this compound. By analyzing changes in cellular molecules upon treatment with the compound, researchers could identify the specific pathways and protein interactions through which it exerts its effects. This comprehensive approach would provide a deep understanding of its biological function.

Exploration of Interdisciplinary Applications of Methanesulfonamide (B31651) Scaffolds

While research on this compound is absent, the broader methanesulfonamide scaffold is a common feature in compounds with diverse applications. Future research could investigate if the introduction of the 4-(butan-2-yl)phenyl group confers novel properties that could be exploited in fields beyond medicine, such as materials science or agrochemicals. This would require interdisciplinary collaboration to screen the compound for a wide range of potential uses.

Design of Targeted Probes for Biological System Interrogation

If a specific biological target for this compound is identified, the next step would be the rational design of chemical probes. These probes, derived from the parent compound, would be modified to include reporter tags (e.g., fluorescent dyes or biotin) to allow for the visualization and study of the target within biological systems. This would be a powerful tool for validating the compound's mechanism of action and for broader studies of the biological target itself.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-[4-(butan-2-yl)phenyl]methanesulfonamide?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

React 4-(butan-2-yl)aniline with methanesulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to form the sulfonamide bond.

Optimize reaction parameters (temperature: 0–25°C; solvent: dichloromethane or THF) to enhance yield and purity .

Purify via recrystallization or column chromatography, monitored by HPLC (C18 column, acetonitrile/water gradient) .

  • Key Considerations : Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., butan-2-yl group at C4 of the phenyl ring) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
    • Purity Assessment :
  • HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays) .

Q. What preliminary biological assays are used to assess its activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) to determine affinity .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities?

  • Troubleshooting Steps :

Verify compound purity via LC-MS and elemental analysis.

Replicate assays under standardized conditions (pH, temperature, solvent controls).

Use orthogonal methods (e.g., SPR for binding kinetics vs. cell-based functional assays) .

  • Statistical Analysis : Apply ANOVA or non-linear regression to compare dose-response curves across studies .

Q. What strategies optimize the compound’s bioavailability through structural modification?

  • Structure-Activity Relationship (SAR) Insights :

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl) to the butan-2-yl chain to improve solubility .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to reduce CYP450-mediated degradation .
    • In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding modes and guide substituent design .

Q. What experimental approaches determine the compound’s mechanism of action?

  • Covalent Binding Analysis :

  • Mass Spectrometry : Identify adducts formed with target proteins (e.g., tryptic digest followed by LC-MS/MS) .
    • Kinetic Studies : Pre-steady-state kinetics to distinguish between competitive and non-competitive inhibition .
    • Mutagenesis : Engineer active-site mutations in recombinant enzymes to test binding dependencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.